molecular formula C27H20N2S B11703217 N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11703217
M. Wt: 404.5 g/mol
InChI Key: JPMIFHJJWWCJEC-UHFFFAOYSA-N
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Description

N-[(2Z)-3,4,5-Triphenyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features three phenyl groups at positions 3, 4, and 5 of the thiazole ring and an aniline moiety attached via a conjugated imine group in the Z-configuration.

Properties

Molecular Formula

C27H20N2S

Molecular Weight

404.5 g/mol

IUPAC Name

N,3,4,5-tetraphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H20N2S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-27(28-23-17-9-3-10-18-23)29(25)24-19-11-4-12-20-24/h1-20H

InChI Key

JPMIFHJJWWCJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • 2-bromo-1,2,3-triphenylpropan-1-one (1 mmol)

    • Aniline hydrochloride (1 mmol)

    • Methanol (dry, under nitrogen)

  • Conditions :

    • Heating at 70°C for 7 hours.

    • Basification with NaOH to precipitate the intermediate.

  • Yield :

    • Reported yields range from 40–94% depending on substituents and reaction optimization.

Mechanism

The reaction proceeds via nucleophilic substitution of the bromine atom by the aniline nitrogen, followed by cyclization to form the thiazole ring. The stereochemistry (2Z) is governed by steric and electronic effects of the phenyl groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces side products compared to conventional heating.

Procedure

  • Reactants :

    • 2-bromo-1,2,3-triphenylpropan-1-one (1 mmol)

    • Aniline hydrochloride (1 mmol)

    • Carbon disulfide (1 mmol, optional).

  • Conditions :

    • Microwave irradiation (200–300 W) for 10–15 minutes .

    • Molar ratio: 2:1:1 (amine:CS₂:bromo ketone).

  • Yield :

    • 80–95% for optimized protocols.

Advantages

  • Shorter reaction times (minutes vs. hours).

  • Improved selectivity due to controlled heating.

Alkylation for Functionalization

Post-cyclization alkylation introduces the aniline group.

Procedure

  • Reactants :

    • Thiazole intermediate (2 mmol)

    • Methyl 2-bromoacetate (2.2 mmol)

    • Potassium carbonate (2.5 mmol)

  • Conditions :

    • Acetone (dry), 80°C, 2–3 hours.

    • Purification via column chromatography.

  • Yield :

    • 75–85% after recrystallization.

Critical Parameters and Challenges

ParameterImpact on Yield/SelectivitySource
Temperature Higher temps reduce Z-isomer selectivity
Catalyst K₂CO₃ improves alkylation efficiency
Solvent Methanol/Acetone preferred for solubility
Molar Ratios 2:1:1 (amine:CS₂:bromo ketone) optimal

Comparative Analysis of Methods

MethodTimeYieldPurityReference
Conventional Heating7 hrs40–94%High
Microwave-Assisted10–15 min80–95%High
Alkylation2–3 hrs75–85%Moderate

Key Research Findings

  • Stereochemical Control : The 2Z-configuration is stabilized by steric hindrance from phenyl groups, confirmed via NMR and X-ray crystallography.

  • Catalyst Efficiency : Potassium carbonate enhances alkylation rates without side reactions.

  • Scalability : Microwave protocols are scalable for industrial synthesis due to rapid turnover .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Introduction to N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline

This compound is a compound with significant potential in various scientific research applications. This compound has garnered attention due to its unique structural properties and the diverse functionalities it offers. Its molecular formula is C27H20N2SC_{27}H_{20}N_{2}S with a molecular weight of approximately 404.53 g/mol .

This compound has shown potential biological activities that make it a candidate for further pharmacological studies. Some research indicates that thiazole derivatives can exhibit antimicrobial and antitumor properties. For instance:

  • Antimicrobial Activity : Compounds similar to this compound have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth .
  • Antitumor Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Material Science

The compound's unique structural features allow it to be utilized in material science applications:

  • Organic Photovoltaics : Research indicates that thiazole-based compounds can be incorporated into organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy effectively .
  • Fluorescent Materials : The compound's ability to emit fluorescence makes it suitable for use in sensors and imaging applications. Studies have shown that thiazole derivatives can be designed to emit specific wavelengths of light when excited .

Chemical Synthesis

This compound serves as an important intermediate in synthetic organic chemistry:

  • Synthesis of Novel Compounds : It can be used as a building block for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Catalysis

Thiazole derivatives have been explored as catalysts in various chemical reactions:

  • Catalytic Activity : The compound may facilitate reactions such as cross-coupling and cycloaddition processes due to its electron-rich nature .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazole derivatives against several pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Photovoltaic Applications

Research conducted by a team at a leading university investigated the use of thiazole-based compounds in organic solar cells. The findings demonstrated that incorporating this compound into the active layer improved the power conversion efficiency by enhancing charge transport properties.

Mechanism of Action

The mechanism by which N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazol-2(3H)-ylidene Derivatives

The primary structural analogs of N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline include derivatives with substitutions at the thiazole ring or the aniline group. Key examples from the literature are summarized below:

Compound Name Substituents (Thiazole Ring) Molecular Formula Key Properties/Activities Reference
N-(3-Benzyl-5-phenylthiazol-2(3H)-ylidene)aniline (28) 3-benzyl, 5-phenyl C₂₆H₂₁N₂S Synthesized via C-H activation; used in bioactivity studies
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (37) 3-benzyl, 5-(4-nitrophenyl) C₂₆H₂₀N₃O₂S Electron-withdrawing nitro group enhances stability; [M+H]+ = 357.1428
(Z)-N-(4-(3-(Azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline 3-(2-methoxyethyl), 4-sulfonylphenyl C₂₇H₃₀N₃O₃S₂ Sulfonyl group improves solubility; studied for pharmacological potential
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide (4h) Thiadiazole core with chloro and acryloyl groups C₂₁H₁₆ClN₅O₂S Thiadiazole analog; IR peaks at 1690, 1638 cm⁻¹ (C=O stretches)
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in compound 37) increase thermal stability but may reduce solubility, while electron-donating groups (e.g., methoxyethyl in ) enhance solubility .
  • Synthetic Routes: Most analogs are synthesized via C-H activation or heterocycle-forming reactions, such as the coupling of aminobenzoic acid with triphenylphosphorane derivatives .
  • Biological Relevance : Sulfonyl and nitro-substituted derivatives (e.g., compounds in ) are prioritized for drug discovery due to enhanced bioavailability and target binding.

Comparison with Non-Thiazole Heterocycles

2-(1,3,4-Oxadiazol-2-yl)aniline

This oxadiazole derivative lacks the sulfur atom in the heterocycle, replacing it with oxygen. It exhibits distinct electronic properties due to the oxadiazole ring’s higher electronegativity, which may influence its reactivity in catalytic applications .

Methazolamide Metabolites (Thiadiazoles)

Thiadiazole-based metabolites like MSG and MCG () share a sulfur-nitrogen heterocycle but lack the conjugated imine system. These compounds are primarily studied for metabolic pathways rather than material science applications .

Physicochemical Properties

  • Melting Points : Thiazol-2(3H)-ylidene derivatives with bulky substituents (e.g., triphenyl groups) typically exhibit higher melting points (>200°C) due to rigid packing .
  • Spectroscopic Data :
    • IR : C=O stretches in acryloyl-substituted analogs appear at ~1638–1690 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 343–357) confirm molecular weights consistent with substituent variations .

Biological Activity

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical characteristics:

  • Molecular Formula : C22H18N2S
  • Molecular Weight : 342.46 g/mol
  • IUPAC Name : (2Z)-4-Methyl-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine
  • CAS Number : 402721-97-5

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.5 µM
Compound BEscherichia coli12.0 µM
Compound CMRSA8.0 µM

These findings indicate that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity. The compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
HCC827 (Lung)6.26 ± 0.33
NCI-H358 (Lung)6.48 ± 0.11
MCF7 (Breast)15.0 ± 2.0

The results indicated that the compound exhibited higher potency in two-dimensional assays compared to three-dimensional assays, suggesting a promising profile for further development as an antitumor agent .

Anti-inflammatory Potential

The anti-inflammatory effects of thiazole derivatives have also been investigated. The activity was assessed through various assays measuring the inhibition of inflammatory markers:

CompoundInhibition (%) at 20 µM
Compound D30%
Compound E45%
N-[(2Z)-...38%

These results suggest that the presence of specific substituents on the thiazole ring can modulate the anti-inflammatory activity of the compound .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study evaluated a series of thiazole derivatives for their antibacterial efficacy against MRSA and found that compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .
  • Antitumor Mechanism Investigation : Another research focused on the mechanism of action of similar thiazole compounds in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of these compounds with target proteins involved in inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline, and how can reaction yields be maximized?

  • Methodology : The compound’s synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example, analogous thiazole derivatives are synthesized via refluxing substituted phenacyl bromides with thiourea derivatives in ethanol, using sodium acetate as a base to facilitate deprotonation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (ethanol or dichloromethane for solubility), and reaction time (6–8 hours under reflux). Purity is enhanced via recrystallization from ethanol or methanol .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–N and C–S bonds in the thiazole ring) to confirm stereochemistry (Z-configuration at the imine bond) .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., triphenyl groups at positions 3, 4, and 5).
  • IR : Confirm functional groups (C=N stretch at ~1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?

  • Approach :

  • Comparative SAR Studies : Systematically vary substituents (e.g., phenyl vs. bromophenyl groups) and correlate with activity data. For instance, triphenyl substitution may enhance π-π stacking with biological targets compared to mono-substituted analogs .
  • Dose-Response Analysis : Use standardized assays (e.g., IC50_{50} determination in cancer cell lines) to reconcile discrepancies in potency between studies. Contradictions often arise from differences in cell lines (HCT-116 vs. HT29) or assay conditions .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., cannabinoid receptors)?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to CB1/CB2 receptors, leveraging crystallographic data from related ligands (e.g., 1,3-thiazol-2-ylidene cannabinoid analogs) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., hydrophobic pockets accommodating triphenyl groups) .

Q. What experimental designs mitigate challenges in analyzing metabolic stability or degradation pathways?

  • Protocols :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and monitor via LC-MS for metabolites. For example, sulfoxidation or glutathione conjugation are common in thiazole derivatives .
  • Isotope Labeling : Introduce 14C^{14}C-labels at the thiazole ring to track degradation products in stability studies .

Critical Analysis of Evidence

  • Synthesis Contradictions : While uses dichloromethane as a solvent for analogous compounds, prefers ethanol for better yield in thiazole cyclization. Researchers should test both solvents and monitor purity via HPLC .
  • Biological Activity : The compound’s triphenyl substitution () shows higher binding affinity to CB1 receptors than simpler analogs (), suggesting steric and electronic synergies.

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